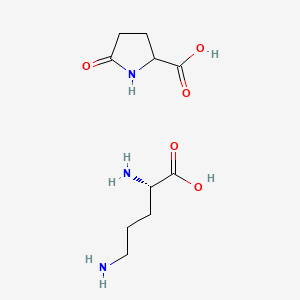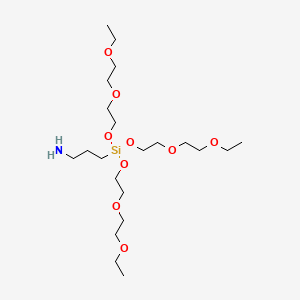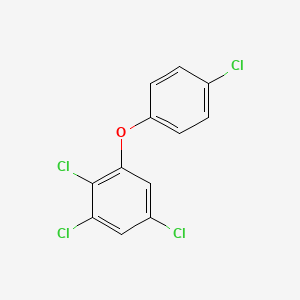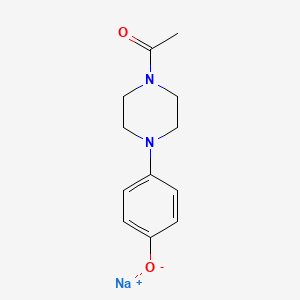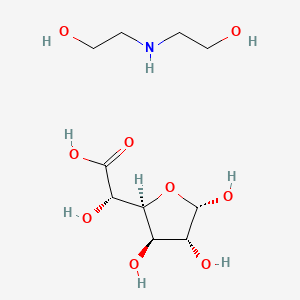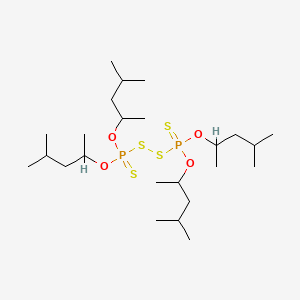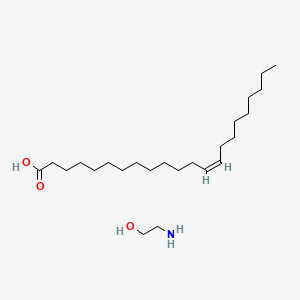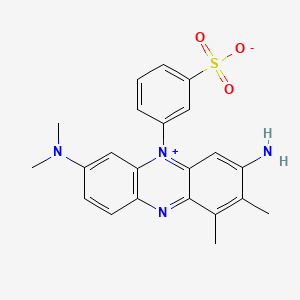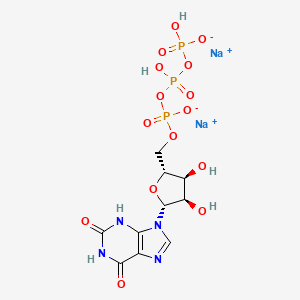
Xanthosine 5'-triphosphate disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthosine 5’-triphosphate disodium salt is a nucleotide analog that is not naturally produced by living cells. It is primarily used in experimental procedures involving enzymes that bind other nucleotides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthosine 5’-triphosphate disodium salt typically involves the phosphorylation of xanthosine. This process can be achieved through various chemical reactions that introduce phosphate groups to the xanthosine molecule. One common method involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of xanthosine 5’-triphosphate disodium salt may involve large-scale chemical synthesis using automated reactors and controlled conditions to ensure high purity and yield. The process includes the careful control of reaction parameters such as temperature, pH, and reactant concentrations to optimize the production of the desired compound .
化学反応の分析
Types of Reactions
Xanthosine 5’-triphosphate disodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthosine derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted xanthosine compounds .
科学的研究の応用
Xanthosine 5’-triphosphate disodium salt has several scientific research applications, including:
Biochemistry: Used to study enzyme mechanisms and nucleotide interactions.
Molecular Biology: Employed in experiments involving DNA and RNA synthesis and repair.
Pharmacology: Investigated for its potential as a therapeutic agent or as a tool to study drug interactions.
Industrial Applications: Utilized in the production of nucleotide-based products and as a research tool in biotechnology.
作用機序
The mechanism of action of xanthosine 5’-triphosphate disodium salt involves its interaction with enzymes that bind nucleotides. It can act as a substrate or inhibitor, depending on the specific enzyme and experimental conditions. The molecular targets include nucleotide-binding enzymes such as polymerases and kinases. The pathways involved may include nucleotide synthesis, degradation, and signaling .
類似化合物との比較
Similar Compounds
- Inosine 5’-triphosphate trisodium salt
- Guanosine 5’-triphosphate sodium salt
- Adenosine 5’-triphosphate disodium salt
Uniqueness
Xanthosine 5’-triphosphate disodium salt is unique due to its specific structure, which includes a xanthine base linked to a ribose sugar and three phosphate groups. This structure allows it to interact differently with enzymes compared to other nucleotide analogs, making it a valuable tool in biochemical research .
特性
CAS番号 |
93805-65-3 |
|---|---|
分子式 |
C10H13N4Na2O15P3 |
分子量 |
568.13 g/mol |
IUPAC名 |
disodium;[[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O15P3.2Na/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChIキー |
VAVBVQQGSPMFDU-LGVAUZIVSA-L |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
関連するCAS |
6253-56-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



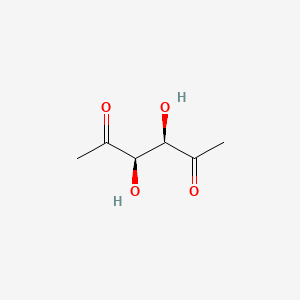

![6,6'-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]](/img/structure/B12674159.png)
